molecular formula C14H21N B1416928 4-[2-(2-Methylphenyl)ethyl]piperidine CAS No. 654662-97-2

4-[2-(2-Methylphenyl)ethyl]piperidine

Cat. No.: B1416928
CAS No.: 654662-97-2
M. Wt: 203.32 g/mol
InChI Key: SRINKQNUZYWURJ-UHFFFAOYSA-N
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Description

“4-[2-(2-Methylphenyl)ethyl]piperidine” is a biochemical used for proteomics research . It has a molecular formula of C14H21N and a molecular weight of 203.32 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H21N/c1-12-2-4-13 (5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3 . This indicates the presence of a methylphenyl group attached to an ethyl group, which is further attached to a piperidine ring.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Anticancer Potential

4-Piperidinyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. Compounds synthesized from ethyl 4-piperidinecarboxylate demonstrated significant anticancer activity in vitro, suggesting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).

Molecular Structure Analysis

The molecular structure of methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, synthesized through a one-pot three-component reaction, revealed H-bonded dimers stabilized by C-H...π and C-H...O interactions, highlighting the compound's molecular interactions and potential applications in material science and drug design (Khan et al., 2013).

Acetylcholinesterase Inhibition

A series of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives exhibited potent anti-acetylcholinesterase activity, indicating their potential for treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Sugimoto et al., 1992).

Antibacterial Activity

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate antibacterial activity, particularly against Gram-negative bacterial strains, suggesting their potential use in developing new antibacterial agents (Iqbal et al., 2017).

Neuroprotective Properties

(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol was identified as a potent N-methyl-D-aspartate antagonist with potential neuroprotective properties, showing promise in treating neurological disorders without the side effects common in other NMDA antagonists (Chenard et al., 1995).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-[2-(2-methylphenyl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12-4-2-3-5-14(12)7-6-13-8-10-15-11-9-13/h2-5,13,15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRINKQNUZYWURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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